3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid is a complex organic compound that features a unique structure combining a pyrazole ring, a thiophene ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Introduction of the thiophene ring: This step involves the coupling of the pyrazole derivative with a thiophene compound, often using palladium-catalyzed cross-coupling reactions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction.
Formation of the propanoic acid moiety: This final step involves the reaction of the intermediate compound with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
3-[benzyl({[1-phenyl-3-(furan-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
3-[benzyl({[1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of 3-[benzyl({[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methyl})carbamoyl]propanoic acid lies in its combination of a pyrazole ring with a thiophene ring, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
4-[benzyl-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c29-23(13-14-24(30)31)27(16-19-8-3-1-4-9-19)17-20-18-28(21-10-5-2-6-11-21)26-25(20)22-12-7-15-32-22/h1-12,15,18H,13-14,16-17H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJZLKKHVFKGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)C(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.